2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
A study explored the cobalt/diamine-catalyzed 1,1-difluoroethylation and 2,2,2-trifluoroethylation of aryl Grignard reagents, highlighting the utility of diamine ligands in fluorination reactions, which could be relevant to the synthesis or application of the compound (Ohtsuka & Yamakawa, 2016).
Material Science
Research into polyimides based on aromatic diamines with cyclohexane groups, such as the one potentially similar to "2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride," has shown that these compounds can lead to materials with excellent solubility, thermal stability, and mechanical properties, suggesting potential applications in high-performance polymers (Yang, Su, & Hsiao, 2004).
Biological and Medical Applications
The synthesis of N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms, involving compounds structurally related to diamines, has been investigated for their structural properties, DNA interactions, antimicrobial, and cytotoxic activities. Such research underscores the potential biomedical applications of structurally complex diamines (Öztürk et al., 2019).
Photoluminescence and Forensic Applications
Azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino based organic ligands have been synthesized and shown to emit blue light, suggesting applications in forensic science for latent fingerprint detection and potentially in display technologies due to their photophysical properties (Srinivas et al., 2017).
Chemical Structure and Analysis
The synthesis and X-ray structure analysis of N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a compound that shares structural motifs with "2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride," demonstrates the interest in detailed structural characterization of diamine derivatives for various chemical applications (Guillaume et al., 2017).
properties
IUPAC Name |
2-cyclohexyl-2-fluoropropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19FN2.2ClH/c10-9(6-11,7-12)8-4-2-1-3-5-8;;/h8H,1-7,11-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUUPQMZNRXCTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)(CN)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-2-fluoropropane-1,3-diamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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